(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17546706
InChI: InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H/t15-;/m0./s1
SMILES:
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC17546706

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride -

Specification

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
IUPAC Name benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H/t15-;/m0./s1
Standard InChI Key IQPDGMMDYUVEFA-RSAXXLAASA-N
Isomeric SMILES C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is a hydrochloride salt of the benzyl ester derivative of (S)-indoline-2-carboxylic acid. Its molecular formula is C₁₆H₁₆ClNO₂, with a molar mass of 289.8 g/mol (calculated from the free base C₁₆H₁₅NO₂ [253.3 g/mol] + HCl [36.5 g/mol]) . The (S)-configuration at the indoline ring’s C2 position is critical for its stereoselective interactions in drug synthesis .

Stereochemical Features

The enantiomeric purity of the (S)-isomer exceeds 99.5% when synthesized via chiral resolution methods, as demonstrated in the patent US7196204B2 . The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, with the carboxylic acid group esterified by a benzyl moiety. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in downstream reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (free base)120925-75-9
Molecular FormulaC₁₆H₁₆ClNO₂Calculated
Molar Mass289.8 g/molCalculated
Enantiomeric Purity>99.5%
Storage Conditions2–8°C (free base)

Synthetic Methodologies

Chiral Resolution Process

The synthesis of (S)-indoline-2-carboxylic acid benzyl ester hydrochloride begins with the resolution of racemic indoline-2-carboxylic acid using a chiral amine. As detailed in US7196204B2, (R)-α-methylbenzylamine is employed to form diastereomeric salts :

  • Salt Formation:
    Racemic indoline-2-carboxylic acid reacts with (R)-α-methylbenzylamine in a solvent (e.g., isopropanol), yielding two diastereomeric salts:

    • (2S)-Acid·(R)-Amine Salt: Crystallizes preferentially.

    • (2R)-Acid·(R)-Amine Salt: Remains in solution.

  • Isolation and Acidification:
    The (2S)-enriched salt is filtered and treated with hydrochloric acid to liberate (S)-indoline-2-carboxylic acid with >99.5% enantiomeric purity .

  • Esterification:
    The free acid is esterified with benzyl alcohol under acidic conditions (e.g., H₂SO₄ catalyst) to form the benzyl ester. Subsequent treatment with HCl gas or aqueous HCl yields the hydrochloride salt.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionsOutcome
Chiral Amine(R)-α-Methylbenzylamine99.5% ee (S-isomer)
Racemization Temperature170°CComplete racemization
Racemization Pressure7 bar98% chemical purity
Cyclic Batches2–652.8% total yield

Applications in Pharmaceutical Synthesis

Role in Perindopril Production

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride serves as a key intermediate in synthesizing perindopril, an ACE inhibitor used to treat hypertension. The stereochemistry at C2 ensures proper binding to the enzyme’s active site, maximizing therapeutic efficacy .

Versatility in Chiral Pool Synthesis

The compound’s high enantiopurity makes it a valuable building block for other chiral pharmaceuticals, including:

  • Antiviral agents: As a precursor for protease inhibitors.

  • Neurological drugs: For modulating neurotransmitter pathways.

Analytical Characterization

Stability Profiling

The hydrochloride salt exhibits improved stability over the free base, with no detectable racemization after 12 months at 2–8°C .

Industrial-Scale Production Challenges

Solvent Selection

Isopropanol is preferred for crystallization due to its low toxicity and high diastereomeric solubility differential. Alternatives like ethanol reduce yield by 15–20% .

Environmental Considerations

Waste streams containing (R)-α-methylbenzylamine are neutralized and distilled for reuse, aligning with green chemistry principles.

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